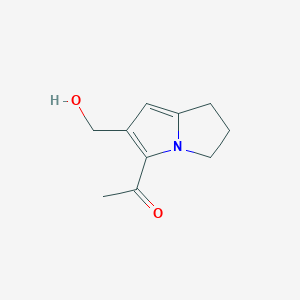![molecular formula C13H5F5O B12865569 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and an aldehyde group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of pentafluorobenzene as a starting material, which undergoes a series of reactions including halogenation, coupling, and formylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed
Oxidation: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde exerts its effects is largely dependent on its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. Additionally, the electronic properties of the fluorinated biphenyl core can affect its behavior in biological systems, potentially targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Similar structure but with an iodine atom instead of an aldehyde group.
2,3,4,5,6-Pentafluorothiophenol: Contains a thiol group instead of an aldehyde group.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a bromomethyl group instead of an aldehyde group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its highly fluorinated biphenyl structure and the presence of an aldehyde group. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H5F5O |
|---|---|
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
3-(2,3,4,5,6-pentafluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H5F5O/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-5H |
InChI-Schlüssel |
RPYOVXVCBQHKLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)

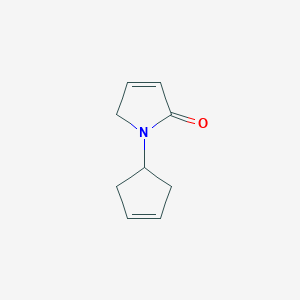

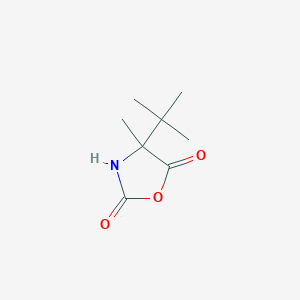
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)



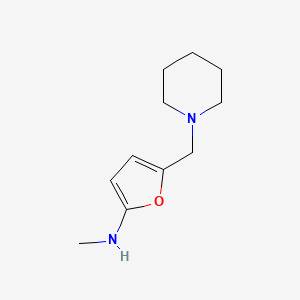
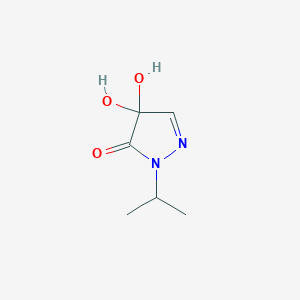
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
